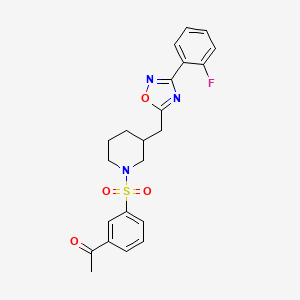

1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The piperidine ring could be formed through a cyclization reaction involving a diamine and a dicarbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 1,2,4-oxadiazole ring and the piperidine ring would add rigidity to the structure, while the sulfonyl group would likely introduce some polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the fluorine atom on the phenyl ring could be substituted with another group in a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonyl group and a fluorine atom could increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación

Proton Pump Inhibition (PPI) and Acid Blockade

Vonoprazan fumarate acts as a novel proton pump inhibitor (PPI) . PPIs are widely used to treat acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Vonoprazan specifically inhibits the H+,K±ATPase proton pump, reducing gastric acid secretion more effectively than traditional PPIs. Its potency and long-lasting effects make it a promising alternative in clinical practice .

Potassium Competitive Acid Blocker (P–CAB)

Beyond PPI activity, Vonoprazan is classified as a potassium competitive acid blocker (P–CAB) . Unlike PPIs, which irreversibly bind to the proton pump, Vonoprazan competes with potassium ions for binding, leading to reversible inhibition. This unique mechanism allows for rapid onset of action and sustained acid suppression .

Helicobacter pylori Eradication

Vonoprazan has shown efficacy in eradicating Helicobacter pylori , a bacterium associated with peptic ulcers and gastric cancer. Combining Vonoprazan with antibiotics enhances eradication rates, making it a valuable option in H. pylori treatment regimens .

Gastric Mucosal Protection

Studies suggest that Vonoprazan may protect the gastric mucosa by promoting mucin secretion and enhancing mucosal blood flow. This property could be beneficial in preventing stress-related mucosal damage and reducing the risk of gastrointestinal bleeding .

Drug-Drug Interaction Studies

Researchers have investigated Vonoprazan’s potential interactions with other medications. Its unique binding profile and reversible inhibition make it an interesting candidate for drug interaction studies. Understanding these interactions is crucial for safe and effective co-administration with other drugs .

Pharmacokinetics and Formulation Development

Scientists explore Vonoprazan’s pharmacokinetics, bioavailability, and metabolism. These studies inform optimal dosing regimens and guide formulation development. The goal is to create convenient and patient-friendly dosage forms for clinical use .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c1-15(27)17-7-4-8-18(13-17)31(28,29)26-11-5-6-16(14-26)12-21-24-22(25-30-21)19-9-2-3-10-20(19)23/h2-4,7-10,13,16H,5-6,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUJBUOFMUQUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)

![(3,5-dimethyl-1H-pyrazol-1-yl){1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidin-4-yl}methanone](/img/structure/B2680861.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

![(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)

![6-Chloro-3-[chloro(difluoro)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680869.png)